LHRH, Phe(6)- - 57521-78-5

LHRH, Phe(6)-

Catalog Number: EVT-398871
CAS Number: 57521-78-5
Molecular Formula: C62H81N17O13
Molecular Weight: 1272.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Luteinizing hormone-releasing hormone, specifically the variant with phenylalanine at position six (denoted as LHRH, Phe(6)-), is a synthetic analog of the natural hypothalamic peptide that plays a crucial role in regulating the reproductive hormone axis. This compound is primarily utilized in medical research and therapeutic applications, particularly in the treatment of hormone-sensitive cancers such as prostate cancer.

Source

LHRH, Phe(6)- is synthesized through various chemical methodologies aimed at enhancing its stability and efficacy compared to native LHRH. The development of this compound has been driven by the need for more potent agonists and antagonists that can effectively modulate hormonal pathways.

Classification

LHRH, Phe(6)- belongs to a class of compounds known as peptide hormones. It specifically functions as a gonadotropin-releasing hormone analog, which can act either as an agonist or antagonist depending on its structural modifications and the context of its application.

Synthesis Analysis

Methods

The synthesis of LHRH, Phe(6)- typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Starting Materials: The synthesis often begins with Fmoc-protected amino acids, where Fmoc (9-fluorenylmethoxycarbonyl) serves as a temporary protecting group for the amino terminus.
  2. Coupling Reagents: Common coupling agents include HATU (1-Hydroxy-7-azabenzotriazole-1-yl) and DIPEA (N,N-Diisopropylethylamine), which facilitate the formation of peptide bonds between amino acids.
  3. Deprotection: After each coupling step, the Fmoc group is removed using a base, typically piperidine, allowing for the next amino acid to be added.
  4. Purification: The final product is purified using reverse-phase high-performance liquid chromatography, ensuring high purity levels suitable for biological testing .
Molecular Structure Analysis

Structure

LHRH, Phe(6)- retains a structure similar to that of natural LHRH but incorporates phenylalanine at the sixth position instead of the native amino acid. This modification enhances its binding affinity to LHRH receptors.

Data

  • Molecular Formula: C_{55}H_{75}N_{17}O_{13}
  • Molecular Weight: Approximately 1180 g/mol
  • Peptide Sequence: The sequence generally follows that of LHRH with specific substitutions.
Chemical Reactions Analysis

Reactions

LHRH, Phe(6)- undergoes various chemical reactions typical for peptide hormones, including:

  • Binding Reactions: Interaction with gonadotropin-releasing hormone receptors on target cells.
  • Modification Reactions: Potential modifications such as phosphorylation or glycosylation can occur post-synthesis depending on the intended application.

Technical Details

The stability and reactivity of LHRH, Phe(6)- are influenced by its amino acid composition and sequence modifications which affect its pharmacokinetic properties .

Mechanism of Action

Process

LHRH, Phe(6)- acts primarily by binding to specific receptors located on pituitary gland cells, triggering a cascade that results in the release of luteinizing hormone and follicle-stimulating hormone.

Data

  • Agonistic Action: When acting as an agonist, it stimulates gonadal function.
  • Antagonistic Action: In cases where it functions as an antagonist, it inhibits these hormonal pathways, making it useful in treating hormone-dependent tumors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Reflects acidic or basic properties depending on side chain functionalities.

Relevant Data

The compound's stability is critical for its effectiveness in therapeutic applications, particularly in maintaining bioavailability during systemic circulation .

Applications

Scientific Uses

LHRH, Phe(6)- has several applications in both research and clinical settings:

  • Cancer Treatment: Used in therapies targeting prostate cancer by modulating hormone levels.
  • Reproductive Health Research: Investigated for its role in understanding hormonal regulation mechanisms.
  • Drug Development: Serves as a template for designing more effective analogs with improved pharmacological profiles .
Historical Development & Structural Evolution of LHRH Analogues

Discovery of LHRH and Initial Structural Characterization

The isolation and structural elucidation of native luteinizing hormone-releasing hormone (LHRH, also termed GnRH) marked a pivotal breakthrough in neuroendocrinology. In 1971, Schally's team announced the decapeptide structure of porcine hypothalamic LHRH as pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ [3] [4]. This identification revealed LHRH as the primary regulator of gonadotropin secretion, acting through pituitary receptors to stimulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. The native peptide's extremely short plasma half-life (2-4 minutes) limited its therapeutic utility due to rapid degradation by proteases, particularly at the Gly⁶-Leu⁷ bond [3] [6].

Initial efforts to optimize LHRH focused on C-terminal modifications. Researchers replaced Gly¹⁰ with ethylamide groups (e.g., [des-Gly¹⁰]-LHRH ethylamide), enhancing receptor affinity by stabilizing the C-terminus. Concurrently, position 6 substitutions with D-amino acids emerged as a critical strategy. Early analogs like [D-Leu⁶]-LHRH demonstrated 5-9-fold increased potency over native LHRH by resisting enzymatic cleavage while maintaining receptor binding [3] [4]. These foundational modifications established the structure-activity relationship (SAR) paradigm that guided subsequent analog development.

Table 1: Key Early LHRH Analogs and Their Bioactivity

AnalogPosition 6 ModificationPosition 10 ModificationRelative Potency (vs. Native LHRH)
Native LHRHGlyGly-NH₂1x
[des-Gly¹⁰]-LHRH ethylamideGlyPro-NH-CH₂CH₃3-5x
[D-Leu⁶]-LHRHD-LeuGly-NH₂5-9x
[D-Trp⁶]-LHRHD-TrpGly-NH₂10-15x
[D-Leu⁶, des-Gly¹⁰]-LHRH ethylamideD-LeuPro-NH-CH₂CH₃60x

Rational Design of Position-Specific Modifications: Focus on Phe(6) Substitution

The strategic incorporation of Phe at position 6 (Phe⁶) represented a significant advancement in LHRH analog design. Unlike native Gly⁶ or initial D-amino acid substitutions, Phe⁸ introduced a bulky hydrophobic side chain that conferred unique biochemical properties. In the analog "LHRH, Phe(6)-" (chemical structure: Glp-Phe-Trp-Ser-Tyr-Phe-Leu-Arg-Pro-Gly-NH₂), the aromatic phenylalanine side chain enhanced receptor interactions through hydrophobic contacts with transmembrane domains of the LHRH receptor [5] [7]. Molecular dynamics simulations revealed that Phe⁶ substitution increased α-helix stability by 23% in the peptide's central region, prolonging receptor occupancy [5].

The Phe⁶ modification directly addressed metabolic instability. Compared to native LHRH's 30-minute half-life, "LHRH, Phe(6)-" exhibited an 8.2-hour plasma half-life in preclinical models. This resulted from resistance to both aminopeptidases (targeting N-terminal pyroGlu) and endopeptidases (cleaving Gly⁶-Leu⁷ bonds). The analog's LogP value of -1.7 (vs. -3.2 for native LHRH) indicated enhanced hydrophobicity, reducing renal clearance and improving tissue penetration [5]. Crucially, Phe⁶ analogs maintained binding specificity to pituitary LHRH receptors, with an IC₅₀ of 0.89 nM in competitive displacement assays [5] [10].

Table 2: Biochemical Impact of Phe(6) Substitution in LHRH Analogs

PropertyNative LHRH[Phe⁶]-LHRHSignificance
Plasma Half-life0.5 hr8.2 hr16-fold increase; enables less frequent dosing
Receptor Binding (Kd)2.34 nM0.89 nMEnhanced target engagement potency
LogP (Hydrophobicity)-3.2-1.7Improved membrane permeability
α-Helix Stability (MD Sim)Baseline+23%Prolonged bioactive conformation
Protease Resistance*LowHighResists aminopeptidases and chymotrypsin-like enzymes

*Resistance to degradation by chymotrypsin-like proteases due to steric hindrance from bulky Phe side chain [5] [7]

Emergence of Degradation-Resistant Analogues

Building on Phe⁶ substitution principles, researchers developed next-generation analogs incorporating D-amino acids at position 6 to further enhance metabolic stability. The introduction of D-configured residues created steric hindrance against protease active sites. [D-Lys⁶]-LHRH exemplified this approach, where the D-isomer's orientation shielded the Tyr⁵-Gly⁶ bond from cleavage while the lysine ε-amino group enabled conjugation or additional modifications [1] [8]. Similarly, [D-Phe²,⁶, Pro³]-LHRH combined multiple D-amino acid substitutions to achieve potent antagonistic activity (IC₅₀: 1-10 nM) through receptor blockade rather than agonism [7].

The evolution of degradation resistance followed two primary chemical strategies:

  • N-Terminal Modifications: Acetylation or pyroglutamate formation prevented aminopeptidase attack (e.g., Ac-D-Phe¹ analogs) [4] [10]
  • C-Terminal Stabilization: Ethylamide or azaglycine substitutions (e.g., [Pro⁹-NHEt]) inhibited carboxypeptidase degradation [3] [5]

These modifications collectively extended plasma half-lives from minutes to hours or days. For example, [D-Ala⁶]-LHRH analogs exhibited a 3.4-hour half-life in vivo, enabling once-daily dosing in clinical settings. Advanced analogs like goserelin ([D-Ser(ᵗBu)⁶, Aza-Gly¹⁰]-LHRH) achieved month-long depot effects through polymeric matrices [1] [3].

Table 3: Evolution of Degradation-Resistant LHRH Analogs

Analog (Example)Key Structural FeaturesHalf-LifePrimary Application
Native LHRHpGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂0.5 hrPhysiological studies
[D-Leu⁶, des-Gly¹⁰]-LHRH ethylamideD-Leu⁶, Pro⁹-NH-CH₂CH₃3.4 hrEarly superagonists
[Phe⁶]-LHRHPhe⁶ (L-configuration)8.2 hrReceptor binding studies
[D-Phe²,⁶, Pro³]-LHRHD-Phe², Pro³, D-Phe⁶ (antagonist)12+ hrOvulation inhibition
[D-Lys⁶]-LHRHD-Lys⁶ (enables drug conjugation)6-8 hrTargeted therapeutics

The structural evolution of LHRH analogs demonstrates a rational trajectory from native peptide characterization to precision-engineered therapeutics. Phe⁶ substitution played a pivotal role in this journey by establishing the paradigm of steric hindrance-mediated protease resistance, which enabled subsequent generations of D-amino acid-modified analogs with enhanced pharmacokinetic profiles [1] [5] [8]. These advances transformed LHRH-based therapies from impractical research tools to cornerstone treatments for hormone-responsive conditions.

Properties

CAS Number

57521-78-5

Product Name

LHRH, Phe(6)-

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C62H81N17O13

Molecular Weight

1272.4 g/mol

InChI

InChI=1S/C62H81N17O13/c1-34(2)24-44(54(85)72-43(14-8-22-67-62(64)65)61(92)79-23-9-15-50(79)60(91)69-31-51(63)82)73-55(86)45(25-35-10-4-3-5-11-35)74-56(87)46(26-36-16-18-39(81)19-17-36)75-59(90)49(32-80)78-57(88)47(27-37-29-68-41-13-7-6-12-40(37)41)76-58(89)48(28-38-30-66-33-70-38)77-53(84)42-20-21-52(83)71-42/h3-7,10-13,16-19,29-30,33-34,42-50,68,80-81H,8-9,14-15,20-28,31-32H2,1-2H3,(H2,63,82)(H,66,70)(H,69,91)(H,71,83)(H,72,85)(H,73,86)(H,74,87)(H,75,90)(H,76,89)(H,77,84)(H,78,88)(H4,64,65,67)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1

InChI Key

YQYQKOPVQDUQLX-HDJHSADSSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7

Synonyms

6-Phe-LHRH
D-Phe(6)-GnRH
GnRH, Phe(6)-
gonavet
LHRH, Phe(6)-
LHRH, phenylalanine(6)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.